III-022

Description

Contextualization within Contemporary Receptor Pharmacology

In contemporary receptor pharmacology, the study of ligand interactions with neurotransmitter receptors is crucial for understanding neural circuit function and identifying potential therapeutic targets. GABAA receptors, as the primary mediators of inhibitory neurotransmission in the central nervous system (CNS), are a major focus of this research. wikipedia.orgmims.com These receptors are the molecular targets for various pharmacological agents, including benzodiazepines, which have historically been used for their anxiolytic, sedative, and anticonvulsant properties. mims.com However, the broad spectrum of effects and associated side effects of non-selective benzodiazepines, such as sedation, ataxia, and dependence, have driven the pursuit of compounds with greater subtype selectivity. wikipedia.orgmims.com MP-III-022 has emerged in this context as a tool compound characterized by its binding- and efficacy-selective positive allosteric modulation of GABAA receptors. nih.govnih.gov

Significance of Alpha-5 GABAA Receptor Subunit Modulators in Neurobiological Research

GABAA receptors are heteropentameric ligand-gated chloride ion channels assembled from a diverse pool of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ1-3). wikipedia.orgmims.comtocris.com The specific subunit composition dictates the receptor's pharmacological properties, functional characteristics, and anatomical distribution. The alpha-5 (α5) subunit-containing GABAA receptors (α5GABAARs) are of particular interest in neurobiological research due to their enriched expression in the hippocampus, a brain region critical for learning and memory processes. wikipedia.orgwikipedia.orgtocris.com While α5GABAARs constitute only about 5% of the total GABAAR α-subtypes in the brain, they represent nearly 25% within the hippocampus. wikipedia.org

Dysregulation of GABAergic neurotransmission, including alterations in α5GABAAR function, has been implicated in the pathophysiology of several psychiatric and neurodevelopmental disorders, such as depression, anxiety, schizophrenia, autism, and Alzheimer's disease. wikipedia.orgwikipedia.orgtocris.com Consequently, selective modulation of α5GABAARs is being actively investigated as a therapeutic strategy for conditions involving cognitive deficits and anxiety. wikipedia.orgtocris.com Positive allosteric modulators (PAMs) of α5GABAARs, like MP-III-022, are valuable research tools for probing the physiological roles of these receptors and exploring their potential as targets for improving cognitive function and addressing symptoms in these disorders. tocris.com

Historical Development and Derivation of Compound III-022 as a Research Probe

The development of MP-III-022 is rooted in the effort to create more selective and pharmacokinetically favorable modulators of α5GABAARs. MP-III-022 was synthesized as an amide derivative from an ester precursor, SH-053-2′F-R-CH3, which was itself a known selective positive modulator of α5GABAARs. nih.govnih.govsigmaaldrich.com Although SH-053-2′F-R-CH3 demonstrated selectivity, it required relatively high doses to achieve significant potentiation and could activate non-α5 GABAARs at its highest doses. nih.govnih.gov Furthermore, ester compounds can be susceptible to enzymatic hydrolysis, affecting their metabolic stability and pharmacokinetic profile. nih.gov

To address these limitations, a series of amide analogs were synthesized based on existing pharmacophore models. nih.gov The ester to amide substitution in MP-III-022 was specifically designed to improve the compound's selectivity, efficacy, and kinetic properties. nih.govnih.govwikipedia.org MP-III-022 was synthesized at the Department of Chemistry and Biochemistry at the University of Wisconsin–Milwaukee. nih.gov This modification resulted in a compound with improved stability and a more favorable pharmacokinetic profile, including enhanced brain bioavailability compared to its ester precursor. nih.govwikipedia.orgnih.gov As such, MP-III-022 represents an optimized chemical probe for researchers to investigate the specific contributions of α5GABAARs to neuronal circuits and their involvement in various CNS disorders. nih.govwikipedia.orgnih.govguidetopharmacology.org

Detailed research findings highlight MP-III-022's selective profile. In binding studies, MP-III-022 demonstrated a K_i_ value of 55 nM at α5β3γ2S receptors and exhibited notable selectivity over other common GABAA receptor subtypes. iiab.me

Electrophysiological studies further support this selectivity, showing that MP-III-022 lacked modulatory effects at α1-containing GABAA receptors within the range of free brain concentrations achieved in vivo. nih.gov While weak modulatory activity was observed at α2- and α3-containing receptors, this typically occurred at concentrations around 100 nM and higher, concentrations at which significant α5 potentiation had already been achieved. nih.gov

Research using MP-III-022 in animal models has provided insights into the functional significance of α5GABAAR modulation. Studies in rodents have shown that MP-III-022 can exert pharmacological efficacy in models relevant to psychiatric disorders, including autism, schizophrenia, and cognitive impairment. wikipedia.orgcenmed.com For instance, systemic administration of MP-III-022 was found to reverse aberrant dopamine (B1211576) system function and impaired ventral hippocampal oscillatory activity in a rat model exhibiting psychosis-like symptoms associated with Alzheimer's disease pathology. wikipedia.org In vitro studies have also demonstrated that MP-III-022 can improve neuronal activity impaired by certain conditions, such as the effects of valproate on GABA switch timing and spontaneous neuronal activity. cenmed.com However, studies in a mouse model of Alzheimer's disease (5xFAD mice) showed that MP-III-022 had negligible effects on several memory and social interaction tasks, although it did impair social recognition and procedural learning in specific contexts. wikipedia.org These varied findings underscore the complexity of α5GABAAR function and the need for selective probes like MP-III-022 to further elucidate their precise roles in different neurological and psychiatric conditions.

Structure

3D Structure

Properties

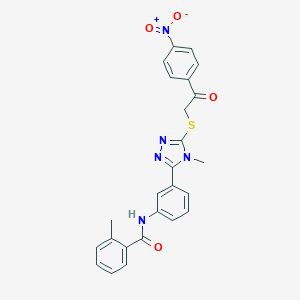

Molecular Formula |

C25H21N5O4S |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide |

InChI |

InChI=1S/C25H21N5O4S/c1-16-6-3-4-9-21(16)24(32)26-19-8-5-7-18(14-19)23-27-28-25(29(23)2)35-15-22(31)17-10-12-20(13-11-17)30(33)34/h3-14H,15H2,1-2H3,(H,26,32) |

InChI Key |

LDLLDABYRUNNKU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Optimization of Compound Iii 022 Analogs

Strategic Design of Precursor Compounds for III-022 Synthesis

The design of precursor compounds for the synthesis of this compound was strategically focused on enhancing the pharmacological profile of existing α5GABAAR modulators. The primary precursor for this compound is the ester compound SH-053-2′F-R-CH3. nih.govbg.ac.rs This precursor was a well-characterized and selective positive modulator of α5GABAARs, but it exhibited limitations related to metabolic stability. nih.govbg.ac.rs

The core strategy involved the substitution of the ester group in SH-053-2′F-R-CH3 with an amide moiety to improve metabolic stability and pharmacokinetic properties. nih.gov This design choice was based on the principle that amides are generally less susceptible to hydrolysis by esterases in the plasma and tissues compared to esters. nih.gov The goal was to create a compound that could achieve a wide range of in vivo modulatory actions at attainable doses with improved stability. nih.govbg.ac.rs The synthesis of various amide analogs was also part of a broader strategy to explore the structure-activity relationships of imidazodiazepines and their impact on GABAAR subtype selectivity. mdpi.com

Amide-Ester Interconversion as a Key Synthetic Pathway for Compound this compound

The key synthetic pathway for obtaining this compound is the interconversion of the ester group of its precursor, SH-053-2′F-R-CH3, to a carboxamide. This transformation is a critical step that confers the desired properties of improved stability and efficacy to the final compound. nih.gov

The synthesis of (R)-8-ethynyl-6-(2-fluorophenyl)-N,4-dimethyl-4H-benzo[f]imidazo[1,5-a] nih.govresearchgate.netdiazepine-3-carboxamide (MP-III-022) is achieved from its corresponding ester precursor. bg.ac.rs This conversion addresses the inherent instability of the ester compound, which is more susceptible to hydrolysis. nih.govbg.ac.rs The resulting amide, this compound, demonstrates excellent in vitro metabolic stability in rat plasma, a significant improvement over the less stable ester precursor. bg.ac.rs

Table 1: Comparison of Precursor and Final Compound

| Compound Name | Chemical Moiety | Key Property |

|---|---|---|

| SH-053-2′F-R-CH3 | Ester | Precursor, less metabolically stable nih.govbg.ac.rs |

Advanced Synthetic Approaches for this compound Structural Diversification

To further explore the therapeutic potential and refine the pharmacological properties of α5GABAAR selective ligands, advanced synthetic approaches have been employed to create a diverse range of analogs based on the structure of this compound and related compounds like GL-II-73. mdpi.comwisconsin.edu These efforts aim to expand the structure-activity relationship and identify compounds with potentially more effective therapeutic profiles. mdpi.com

Modifications have been made to the structure of the parent imidazodiazepine to synthesize various amide analogs. mdpi.com The synthesis of these novel ligands often involves multi-step chemical processes. For instance, the synthesis of 8-phenyl amide analogs of a related imidazodiazepine starts from an 8-bromo imidazodiazepine precursor, which then undergoes a Suzuki coupling to introduce the phenyl group. mdpi.com Subsequent hydrolysis and amidation steps lead to the final amide analogs. mdpi.com

A scalable, industrial-friendly synthetic strategy has been developed for related lead compounds like GL-II-73, which in some cases, avoids chromatographic purification in most steps, relying instead on recrystallization for purification. wisconsin.edu Such robust synthetic methods are crucial for producing larger quantities of these compounds for extensive preclinical and potentially clinical evaluation. wisconsin.edu The development of deuterated ligands has also been explored to enhance metabolic stability and bioavailability. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name | Full Chemical Name or Description |

|---|---|

| This compound (MP-III-022) | (R)-8-ethynyl-6-(2-fluorophenyl)-N,4-dimethyl-4H-benzo[f]imidazo[1,5-a] nih.govresearchgate.netdiazepine-3-carboxamide nih.gov |

| SH-053-2′F-R-CH3 | Ester precursor to this compound nih.govbg.ac.rs |

| XLi-093 | An α5GABAA receptor selective antagonist bg.ac.rs |

| SH-I-048A | Internal standard used in stability studies nih.gov |

| GL-II-73 | An α5-positive allosteric modulator mdpi.com |

| DK-I-56-1 | An α6-selective ligand researchgate.net |

| MYM-III-10 | A benzodiazepine (B76468) compound wisconsin.edu |

| S-MYM-V-56 | A benzodiazepine compound wisconsin.edu |

| MYM-V-26 | A benzodiazepine compound with improved physicochemical properties wisconsin.edu |

| MYM-III-25 | 2′N-amide analog of GL-II-73 wisconsin.edu |

Structure Activity Relationship Sar Studies of Compound Iii 022 and Its Derivatives

Elucidation of Ligand Binding Affinity and Receptor Selectivity of III-022

Ligand binding affinity and receptor selectivity are fundamental aspects of SAR studies, defining how strongly a compound binds to a receptor and its preference for a specific receptor subtype over others. wikipedia.org For MP-III-022, studies have focused on its binding to the benzodiazepine (B76468) binding site on GABAA receptors, particularly its selectivity for α5-containing subtypes. nih.govnih.gov

Research indicates that MP-III-022 exhibits preferential binding to α5GABAARs compared to other common GABAA receptor subtypes like α1, α2, and α3-containing receptors. nih.gov This selectivity is a critical feature, as non-selective benzodiazepines, while effective anxiolytics and sedatives, often produce undesirable side effects mediated by α1 (sedation, ataxia) and α2/α3 (anxiolysis, muscle relaxation) subtypes. nih.gov The binding affinity of MP-III-022 has been quantified through methods such as radioligand competition assays. nih.govnih.gov

Data from binding studies demonstrate that MP-III-022 has significantly lower Ki values (indicating higher binding affinity) for α5βγ2 GABAA receptors compared to α1βγ2, α2βγ2, and α3βγ2 subtypes. nih.gov For instance, MP-III-022 has shown approximately 15-fold, 6-fold, and 12-fold selectivity in binding to α5GABAARs over α1, α2, and α3-containing receptors, respectively. nih.gov This binding profile contributes to its observed pharmacological effects with reduced side effects typically associated with less selective benzodiazepines. nih.gov

| GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. α5) |

| α1βγ2 | ~15x α5 | ~1:15 |

| α2βγ2 | ~6x α5 | ~1:6 |

| α3βγ2 | ~12x α5 | ~1:12 |

| α5βγ2 | Baseline | 1:1 |

Note: Values are approximate based on reported selectivity ratios and relative affinities. Specific Ki values can vary depending on the experimental conditions and source.

Analysis of Allosteric Modulatory Efficacy of Compound this compound

Beyond binding affinity, the efficacy of an allosteric modulator describes its ability to enhance or inhibit the function of the receptor upon binding. wikipedia.org MP-III-022 functions as a positive allosteric modulator (PAM), meaning it increases the activity of the α5GABAA receptor in the presence of the endogenous neurotransmitter GABA. frontiersin.orgmdpi.comnih.gov This modulation typically results in an increase in the frequency or duration of chloride channel opening events mediated by GABA, leading to enhanced inhibitory neurotransmission. wikipedia.org

Studies evaluating the allosteric modulatory efficacy of MP-III-022 often employ electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes expressing specific recombinant GABAA receptor subtypes. nih.gov These experiments measure the potentiation of GABA-induced currents by the modulator. nih.gov

Research has shown that MP-III-022 selectively potentiates currents mediated by α5GABAARs. nih.gov This potentiation is concentration-dependent, with increasing concentrations of MP-III-022 leading to a greater enhancement of the GABA-induced current. nih.gov Importantly, MP-III-022 demonstrates significant potentiation of α5βγ2 receptors at concentrations that have minimal or no effect on α1βγ2 receptors, further highlighting its subtype selectivity in terms of functional modulation. nih.gov

| GABAA Receptor Subtype | Potentiation of GABA Current (% of control) |

| α1βγ2 | Minimal/None |

| α2βγ2 | Low |

| α3βγ2 | Low |

| α5βγ2 | Significant (concentration-dependent) |

Note: Efficacy is typically measured as the maximal potentiation achieved or the concentration required to reach a certain level of potentiation (EC50). Specific values depend on experimental conditions.

Compared to other α5-preferring PAMs or non-selective benzodiazepines like diazepam, MP-III-022 has shown an improved profile, achieving significant potentiation of α5GABAARs at lower doses and with less activation of non-α5 subtypes in vivo. nih.gov

Identification of Key Pharmacophore Features for α5GABA_A Receptor Interaction

Pharmacophore modeling aims to identify the essential steric and electronic features of a molecule required for optimal interaction with its biological target. acs.org For benzodiazepine site ligands like MP-III-022, understanding the pharmacophore features that confer selectivity for α5GABAARs is critical for rational drug design. acs.orgresearchgate.net

Studies involving the synthesis and evaluation of various imidazodiazepine analogs, including MP-III-022, have helped delineate the structural requirements for α5 selectivity. mdpi.combiorxiv.orgwisconsin.edu Key features contributing to the interaction with the α5GABAA receptor binding site (located at the interface of the α and γ subunits) wikipedia.orgmeduniwien.ac.at have been identified.

Based on SAR studies and pharmacophore models, certain structural elements within the imidazodiazepine scaffold of MP-III-022 are crucial for its activity and selectivity. acs.orgbiorxiv.org These may include specific hydrogen bond donors/acceptors, lipophilic regions, and aromatic ring systems positioned in a particular three-dimensional arrangement to complement the α5 binding pocket. acs.org The presence and position of substituents, such as the methyl group at the C(4) position and the fluorine atom on the pendent phenyl ring, have been identified as important for improved selectivity at the α5 subtype. biorxiv.org

Pharmacophore models for different GABAA receptor subtypes have revealed subtle differences in the binding pockets, particularly in regions like L2, which appears larger in the α5-containing subtype compared to α1 and α6. acs.org These differences in the receptor binding site topography explain why small structural modifications in ligands can significantly impact their subtype selectivity. mdpi.comacs.org

Comparative Structural Analysis of Compound this compound with Related GABAergic Ligands

Comparing the structure of MP-III-022 with other GABAergic ligands, particularly those acting at the benzodiazepine site, provides insights into the structural basis of its unique pharmacological profile. Related ligands include non-selective benzodiazepines (e.g., diazepam), other α5-preferring modulators (e.g., SH-053-R-CH3-2′F, GL-II-73), and subtype-selective ligands for other α subunits or negative allosteric modulators (NAMs). frontiersin.orgnih.govbiorxiv.orgresearchgate.net

MP-III-022 is an imidazobenzodiazepine derivative. mdpi.combiorxiv.org Its structure features a fused ring system comprising an imidazole (B134444) and a diazepine (B8756704) ring, with specific substituents attached. mdpi.com A key structural difference highlighted in comparative studies is the replacement of an ester moiety in a related parent ligand (SH-053-2′F-R-CH3) with an amide group in MP-III-022. nih.gov This ester-to-amide substitution has been shown to improve the selectivity, efficacy, and kinetic properties of the compound. nih.gov

Comparative analysis of binding data reveals that while non-selective benzodiazepines like diazepam bind with high affinity to multiple α subtypes, MP-III-022 demonstrates a clear preference for α5GABAARs. nih.govbiorxiv.org This difference in binding profiles is attributed to the specific structural features of MP-III-022 that allow for a more favorable interaction with the α5 binding site compared to the binding sites on other α subtypes. acs.org

Furthermore, comparing MP-III-022 with other α5-preferring PAMs like GL-II-73, which is also an imidazodiazepine, helps to refine the understanding of the SAR within this class of compounds. mdpi.comresearchgate.net Small structural variations between these analogs can lead to differences in binding affinity, efficacy, and pharmacokinetic properties. mdpi.comnih.govresearchgate.net These comparative studies are essential for the rational design of novel ligands with optimized properties for targeting α5GABAARs.

| Compound | Structural Class | Key Structural Features | Primary Receptor Selectivity | Modulatory Action |

| MP-III-022 | Imidazodiazepine | Amide group, (R) C(4)-methyl, 2'-fluorophenyl | α5 GABAAR | PAM |

| Diazepam | Benzodiazepine | Classical benzodiazepine structure | Non-selective (α1, α2, α3, α5) | PAM |

| SH-053-2′F-R-CH3 | Imidazodiazepine | Ester group, (R) C(4)-methyl, 2'-fluorophenyl | α5 GABAAR (less selective than MP-III-022) | PAM |

| GL-II-73 | Imidazodiazepine | Specific substituents (structure varies slightly) | α5 GABAAR | PAM |

| L-655,708 | Imidazobenzoxazole | Distinct scaffold from imidazodiazepines | α5 GABAAR | NAM |

Note: This table provides a simplified comparison of structural features and properties.

Molecular Mechanisms of Action of Compound Iii 022 on Gabaergic Systems

Investigation of Direct Molecular Targets of Compound III-022

Research indicates that Compound this compound, referred to as MP-III-022 in several studies, acts as a selective ligand and a positive allosteric modulator (PAM) of α5-containing GABAA receptors researchgate.netmdpi.comnih.gov. GABAA receptors are pentameric structures assembled from a diverse pool of 19 subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ1-3), with specific subunit combinations determining receptor subtype properties, localization, and pharmacological sensitivity frontiersin.orgmdpi.commdpi.com. The α5-containing GABAA receptor subtype is notably enriched in hippocampal regions, where it constitutes a significant proportion of the total GABAA receptor population mdpi.com. By functioning as a positive allosteric modulator, MP-III-022 does not directly activate the receptor but enhances the effects of the endogenous neurotransmitter GABA when it binds to the receptor acs.org. This potentiation of GABAergic currents mediated by α5-containing receptors suggests a specific mechanism by which MP-III-022 influences neuronal activity in brain areas where these receptors are prevalent, such as the hippocampus mdpi.com. The selective targeting of the α5 subunit distinguishes MP-III-022 from less selective modulators that affect multiple GABAA receptor subtypes acs.org.

Characterization of Intracellular Signaling Cascades Modulated by this compound

Functional Implications of this compound on GABAergic Neurotransmission Dynamics

The selective positive allosteric modulation of α5-containing GABAA receptors by MP-III-022 has significant functional implications for GABAergic neurotransmission dynamics, particularly in brain regions enriched with this receptor subtype, such as the hippocampus mdpi.com. Studies have investigated the effects of MP-III-022 on neuronal activity, demonstrating its ability to influence the activity of dopamine (B1211576) neurons, which are modulated by hippocampal α5-GABAA receptors nih.govresearchgate.net. In rodent models exhibiting aberrant dopamine neuron activity, systemic administration of MP-III-022 was shown to reverse this elevated activity nih.govresearchgate.net. Furthermore, direct administration of MP-III-022 into the ventral hippocampus attenuated aberrant dopamine neuron activity nih.govresearchgate.net. These findings suggest that by enhancing the inhibitory tone mediated by α5-GABAA receptors, MP-III-022 can normalize or reduce excessive neuronal firing. The observed effects on dopamine neuron activity highlight a functional consequence of MP-III-022's action on GABAergic inhibition and suggest a potential mechanism by which it may exert effects relevant to neurological and psychiatric conditions where imbalances in these circuits are implicated researchgate.netmdpi.com. The following table summarizes the effects of MP-III-022 on dopamine neuron population activity in a rodent model:

| Condition | Treatment | Effect on Dopamine Neuron Population Activity | Citation |

| MAM-treated rats | Systemic MP-III-022 | Reversed elevated activity | nih.govresearchgate.net |

| MAM-treated rats | Intra-vHipp MP-III-022 | Attenuated elevated activity | nih.govresearchgate.net |

| Saline-treated rats | Systemic MP-III-022 | No effect | nih.govresearchgate.net |

| Saline-treated rats | Intra-vHipp MP-III-022 | No effect | nih.govresearchgate.net |

This data illustrates that MP-III-022 specifically impacts aberrant neuronal activity states rather than significantly altering normal activity, suggesting a potential for targeted modulation of dysfunctional circuits.

Preclinical Pharmacological Efficacy Studies of Compound Iii 022 in Research Models

In Vitro Pharmacological Characterization of III-022

The initial characterization of MP-III-022 involved a series of in vitro assays to determine its binding affinity, functional potentiation of its target receptor, and efficacy in cellular systems.

Quantitative Receptor Binding Assays for Compound this compound

Quantitative receptor binding assays were conducted to determine the affinity of MP-III-022 for various GABAA receptor (GABAAR) subtypes. These competitive binding studies utilized membranes from cells, such as HEK-293 cells, engineered to express specific combinations of GABAAR subunits. bg.ac.rsacs.org The assay measures the ability of MP-III-022 to displace a radiolabeled ligand, typically [3H]flunitrazepam, from the benzodiazepine (B76468) binding site. bg.ac.rs The resulting inhibition constant (Ki) values indicate the compound's binding affinity, with lower values signifying higher affinity.

Studies demonstrated that MP-III-022 has a notable selectivity for GABAARs containing the α5 subunit. The binding affinity for α5-containing receptors was found to be statistically significantly higher than for those containing α1 and α3 subunits. bg.ac.rs Specifically, MP-III-022 exhibits an approximately 15-fold greater binding selectivity for α5- over α1-containing receptors. This improved selectivity is a key feature compared to its ester precursor, SH-053-2′F-R-CH3. Secondary screening indicated a much lower affinity for other receptors, such as the κ-opioid receptor (KOR). bg.ac.rsmdpi.com

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| α5β3γ2S | 55 ± 17 nM |

| α2β3γ2S | 360 ± 56 nM |

| α3β3γ2S | 660 ± 170 nM |

| α1β3γ2S | 850 ± 110 nM |

| κ-Opioid Receptor (KOR) | 381 nM |

Data compiled from studies on membranes from HEK-293 cells expressing specified receptor subtypes. bg.ac.rsmdpi.com

Electrophysiological Assessments of this compound-Mediated Receptor Potentiation

To assess the functional activity of MP-III-022, electrophysiological studies were performed, primarily using the two-electrode voltage clamp technique in Xenopus oocytes expressing specific recombinant GABAAR subtypes. bg.ac.rsnih.gov This method directly measures the potentiation of GABA-induced chloride currents by the compound. In these experiments, a low concentration of GABA, sufficient to elicit a small, reproducible current (typically 3-5% of the maximum response, or EC3-5), is co-applied with varying concentrations of MP-III-022. bg.ac.rsnih.gov

The results of these functional assays confirmed that MP-III-022 acts as a positive allosteric modulator, enhancing the GABA-evoked currents. The efficacy of MP-III-022 at α5-GABAARs was found to be approximately twice that of its parent compound, SH-053-2′F-R-CH3, with a relative efficacy of 2.48 compared to diazepam. scispace.com The compound also demonstrated an increased efficacy at the α2 subtype. scispace.com This potentiation of the GABAergic inhibitory current is the basis of its pharmacological effect in the central nervous system.

Cellular Functional Assays for Compound this compound Efficacy

Cellular functional assays, utilizing engineered cell lines, were fundamental in characterizing the efficacy of MP-III-022. Human Embryonic Kidney (HEK-293) cells were instrumental in these studies. bg.ac.rsacs.org These cells were transiently transfected to express specific combinations of rat GABAAR subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2). bg.ac.rsacs.org Membranes isolated from these cells provided the basis for the quantitative receptor binding assays that established the compound's affinity and selectivity profile. bg.ac.rs The use of these well-defined recombinant systems allows for the precise determination of a compound's interaction with specific receptor subtypes, which is crucial for understanding its pharmacological mechanism of action.

In Vivo Efficacy Evaluations of Compound this compound in Advanced Preclinical Models

Following in vitro characterization, MP-III-022 was evaluated in various animal models to assess its efficacy in a complex biological system.

Utilization of Rodent Models for Neurological and Psychiatric Conditions

MP-III-022 has been investigated in several rodent models relevant to human neurological and psychiatric disorders. researchgate.netmdpi.com These models are designed to replicate specific aspects of human conditions, providing a platform to test the therapeutic potential of new compounds.

Alzheimer's Disease (AD) Models : The 5xFAD transgenic mouse model, which exhibits an early-onset AD-like pathology, was used to assess the effects of MP-III-022 on behavior and gene expression. nih.gov Additionally, an AAV-AD rat model was used to investigate the compound's ability to reverse AD-related aberrant dopamine (B1211576) system function. mdpi.com

Schizophrenia Models : The methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rat model, which recapitulates certain neurodevelopmental abnormalities and behavioral phenotypes associated with schizophrenia, was employed to study the impact of MP-III-022 on dopamine neuron activity. nih.gov

Models of Depression and Cognition : Standard behavioral tests in rats, such as the Forced Swim Test (FST), were used to evaluate the antidepressant-like properties of the compound. google.com The Morris water maze and social novelty discrimination tests were used to assess effects on learning and memory. google.comgoogle.com

The use of these diverse models suggests that MP-III-022 is being explored as a potential therapeutic tool for a range of CNS disorders, including schizophrenia, Alzheimer's disease, autism, and cognitive impairment. science.govresearchgate.netmdpi.com

Evaluation of Compound this compound Impact on Cognitive and Behavioral Phenotypes

In vivo studies have demonstrated that MP-III-022 can modulate various cognitive and behavioral phenotypes in rodent models. A key finding is its favorable side-effect profile at therapeutic doses; doses between 1-10 mg/kg did not induce ataxia, sedation, or changes in anxiety levels, which are common side effects of non-selective benzodiazepines. science.govbg.ac.rs

Cognitive and Antidepressant Effects: In the Morris water maze, a test of spatial learning and memory, MP-III-022 showed pro-cognitive effects, with a low dose significantly improving performance. google.comgoogle.com In the Forced Swim Test, the compound demonstrated a significant antidepressant-like effect by reducing immobility time. google.com

Neurological and Motor Function: In the MAM model of schizophrenia, systemic administration of MP-III-022 successfully reversed the elevated dopamine neuron population activity, a key neurophysiological deficit in this model. nih.gov Similarly, in an AAV-AD rat model, the compound reversed an enhanced locomotor response to the NMDAR antagonist MK-801 and restored normal hippocampal oscillatory activity. mdpi.com While generally well-tolerated, higher doses did impact motor function. A dose of 10 mg/kg caused mild but significant muscle relaxation, and doses of 15 mg/kg and higher induced ataxia in the rotarod test. bg.ac.rsnih.gov In the 5xFAD mouse model of AD, chronic treatment with MP-III-022 led to a decline in motor function in male mice. nih.gov

| Behavioral Test | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Morris Water Maze | Rat | Improved spatial learning and memory | google.comgoogle.com |

| Forced Swim Test | Rat | Significant antidepressant-like effect | google.com |

| Rotarod Test | Rat | No ataxia at 1-10 mg/kg; ataxia at ≥15 mg/kg | bg.ac.rsnih.gov |

| Amphetamine-Induced Hyperlocomotion | Rat | No effect on locomotor activity at 1-10 mg/kg | nih.gov |

| In Vivo Electrophysiology | MAM Rat (Schizophrenia model) | Reversed elevated dopamine neuron activity | nih.gov |

| Motor Function Tests | 5xFAD Mouse (AD model) | Decline in motor function in males after 10-day treatment | nih.gov |

Methodological Frameworks for In Vivo Pharmacological Characterization of this compound

The in vivo pharmacological characterization of Compound this compound has been principally evaluated in non-human primate (NHP) models, which are crucial for assessing the efficacy of therapeutic candidates for human retinal diseases. nih.govnih.gov The primary model utilized in these preclinical studies is the laser-induced choroidal neovascularization (CNV) model. nih.govnih.gov This model is a well-established and clinically relevant simulation of neovascular age-related macular degeneration (nAMD). nih.govresearchgate.net

Methodologically, the characterization involves the induction of CNV lesions in the retinas of NHPs through laser photocoagulation. nih.gov The efficacy of a single intravitreal administration of this compound is then evaluated over an extended period. nih.govnih.gov The assessment of pharmacological activity relies on a combination of analytical techniques to measure protein expression levels and advanced imaging modalities to evaluate retinal structure.

Key methodological components include:

Vitreous Humor Sampling: To quantify the expression levels of the therapeutic protein encoded by this compound, vitreous humor is sampled at scheduled intervals post-administration. nih.gov An enzyme-linked immunosorbent assay (ELISA) specific for the free, unbound form of the therapeutic protein is employed to determine its concentration in the vitreous. nih.gov In studies with the analogous compound ADVM-022, this method confirmed robust and sustained levels of the therapeutic protein. nih.gov

Optical Coherence Tomography (OCT): This non-invasive imaging technique is used to obtain detailed cross-sectional images of the retina. nih.govresearchgate.net OCT allows for the assessment of macular thickness and volume, providing quantitative data on the structural changes associated with CNV and the therapeutic effects of this compound. nih.gov

Clinical Scoring: The severity of CNV lesions is often graded using a standardized clinical scoring system. This allows for a qualitative and semi-quantitative assessment of the treatment's ability to prevent the formation of clinically significant lesions. nih.govnih.gov

The collective data from these methodological frameworks provide a comprehensive preclinical profile of this compound's pharmacological efficacy in a highly translational animal model. nih.govnih.gov The long-term nature of these studies is particularly important for evaluating the durability of a potential single-injection treatment. nih.gov

Research Findings on Pharmacological Efficacy

Preclinical studies in the non-human primate model of laser-induced choroidal neovascularization have demonstrated the pharmacological efficacy of a single administration of this compound. The primary finding from these investigations is the sustained expression of the therapeutic protein within the eye, which leads to the effective prevention of clinically significant neovascular lesions. nih.govnih.gov

In a long-term study, animals that received this compound thirteen months prior to laser-induced CNV showed a marked prevention of clinically relevant lesions. nih.govnih.gov The level of efficacy was observed to be similar to that of a control group receiving a standard-of-care bolus intravitreal injection of aflibercept at the time of lesion induction. nih.gov This demonstrates the long-lasting protective effect derived from a single administration of the gene therapy vector. nih.govnih.gov

The table below summarizes the key efficacy findings from a representative preclinical study in non-human primates.

Table 1: Preclinical Efficacy of this compound in a Laser-Induced Choroidal Neovascularization (CNV) Non-Human Primate Model

| Efficacy Parameter | Measurement Method | Observation Period | Key Finding | Citation |

|---|---|---|---|---|

| Therapeutic Protein Expression | ELISA of Vitreous Humor | 3 to 9 months post-administration | Robust and sustained levels of the therapeutic protein were detected. | nih.gov |

| Prevention of CNV Lesions | Clinical Scoring of Retinal Lesions | 13 months post-administration | Effectively prevented the occurrence of clinically relevant grade IV CNV lesions. | nih.govnih.gov |

| Comparison to Standard of Care | Clinical Scoring of Retinal Lesions | 13 months post-administration | Efficacy was similar to a bolus intravitreal injection of aflibercept administered at the time of lesioning. | nih.gov |

These findings underscore the potential of this compound as a long-term therapeutic option, with a single administration providing sustained pharmacological activity to prevent the pathological angiogenesis characteristic of neovascular AMD. nih.govnih.gov

Advanced Research Methodologies Applied to Compound Iii 022 Investigations

High-Throughput Screening and Rational Drug Design Approaches for III-022 Analogs

The initial discovery and subsequent optimization of a lead compound like this compound often begin with large-scale screening efforts to identify molecules with desired biological activity. High-throughput screening (HTS) allows for the rapid assessment of large chemical libraries, numbering in the thousands to millions of compounds, to identify initial "hits". stanford.eduthermofisher.com These hits serve as the starting point for further development.

Once initial active compounds are identified, rational drug design principles are employed to generate analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. bbau.ac.inresearchgate.netslideshare.net This process is guided by an understanding of the compound's structure-activity relationship (SAR), which describes how chemical structure relates to biological activity. nih.gov Computational tools are often used to predict how modifications to the core structure of this compound will affect its interaction with its biological target. nih.gov

The general workflow for HTS and rational drug design of this compound analogs would typically involve the following steps:

| Step | Description | Key Techniques |

| 1. Assay Development | Creation of a robust and miniaturized biological assay suitable for automated screening. | Biochemical assays, cell-based assays |

| 2. Primary Screen | Initial screening of a large, diverse compound library at a single concentration. | Robotics, automated liquid handling |

| 3. Hit Confirmation | Re-testing of initial hits to confirm their activity and eliminate false positives. | Dose-response curves |

| 4. Lead Optimization | Synthesis and testing of analogs of confirmed hits to improve desired properties. | Medicinal chemistry, parallel synthesis |

Biophysical and Computational Modeling of this compound Ligand-Receptor Interactions

To understand how Compound this compound exerts its biological effects, it is crucial to characterize its interaction with its molecular target at a physical and chemical level. Biophysical techniques provide direct experimental evidence of binding events and their thermodynamic and kinetic properties. nih.govfrontiersin.org Computational modeling, on the other hand, offers a powerful in silico approach to visualize and predict these interactions. nih.govnih.gov

A key aspect of this investigation is the study of the ligand-receptor complex. nih.govmdpi.compnas.org Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution three-dimensional structures of the target protein bound to this compound. This structural information is invaluable for understanding the precise binding mode and for guiding further rational drug design efforts. mdpi.com

Molecular dynamics (MD) simulations can be used to model the dynamic behavior of the this compound-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

| Modeling Technique | Information Gained |

| Molecular Docking | Predicts the preferred binding orientation of this compound to its receptor. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms in the ligand-receptor complex over time. |

| Free Energy Calculations | Estimates the binding affinity of this compound for its target. |

Neuropharmacological Techniques for In Vivo Assessment of Compound this compound Effects

While in vitro and in silico methods are essential for initial characterization, the ultimate test of a compound's therapeutic potential lies in its effects within a living organism. Neuropharmacological techniques are employed to assess the in vivo effects of Compound this compound on the central nervous system. phycomania.com

Animal models of neurological and psychiatric disorders are often used to evaluate the efficacy of new compounds. nih.gov Behavioral tests can be used to assess a compound's effects on anxiety, depression, cognition, and motor function. nih.gov For instance, the elevated plus-maze and open field tests are commonly used to screen for anxiolytic and sedative effects. nih.gov

Microdialysis is a powerful technique that allows for the sampling of neurotransmitters and other small molecules from specific brain regions in freely moving animals. nih.gov This can provide valuable information about how Compound this compound modulates neurochemical signaling in real-time.

Omics-Based Methodologies for Comprehensive Mechanistic Elucidation of this compound

To gain a global and unbiased understanding of the biological effects of Compound this compound, "omics"-based methodologies are increasingly being utilized. frontiersin.org These approaches allow for the large-scale measurement of different types of biological molecules, providing a systems-level view of a compound's mechanism of action. nih.govmdpi.com

Transcriptomics, for example, can be used to measure changes in the expression of all genes in a cell or tissue in response to treatment with this compound. mdpi.comnih.gov This can help to identify the cellular pathways and biological processes that are modulated by the compound. Proteomics provides a snapshot of the protein landscape, revealing changes in protein abundance and post-translational modifications. mdpi.com Metabolomics focuses on the comprehensive analysis of small molecule metabolites, offering insights into the metabolic pathways affected by the compound. frontiersin.org

The integration of these different omics datasets can provide a more complete and nuanced picture of the molecular mechanisms underlying the effects of Compound this compound. mdpi.commdpi.com

| Omics Technology | Biological Molecules Analyzed |

| Genomics | DNA |

| Transcriptomics | RNA |

| Proteomics | Proteins |

| Metabolomics | Metabolites |

Advanced Statistical and Data Analysis in this compound Research

In the analysis of omics data, sophisticated bioinformatics tools and statistical algorithms are required to handle the high dimensionality of the data and to identify meaningful patterns and biomarkers. nih.gov This may involve techniques such as differential expression analysis, pathway analysis, and machine learning.

Ultimately, a rigorous and well-documented statistical analysis plan is an indispensable component of any research involving Compound this compound, ensuring the reliability and reproducibility of the findings. nih.gov

Future Trajectories and Academic Contributions of Compound Iii 022 Research

Exploration of Undiscovered Molecular Targets and Pharmacological Pathways

MP-III-022's primary identified molecular target is the α5-containing GABAA receptor. These receptors are notably concentrated in the hippocampus, a brain region critical for learning and memory uni.luwikiwand.com. Research utilizing MP-III-022 aims to further delineate the precise involvement of α5GABAARs in various neuronal circuits and their contribution to complex behaviors and cognitive processes uni.lu. Investigations are exploring how the selective modulation of α5GABAARs by compounds like MP-III-022 influences neuronal pathways implicated in central nervous system (CNS) disorders such as schizophrenia, Alzheimer's disease, Down syndrome, and autism uni.lunih.gov. By acting as a positive allosteric modulator, MP-III-022 enhances the inhibitory neurotransmission mediated by α5GABAARs, providing a mechanism to probe the functional consequences of altered α5GABAAR activity in pathological states nih.govnih.gov. This exploration seeks to uncover downstream molecular targets and signaling cascades affected by α5GABAAR modulation, potentially revealing novel therapeutic targets within these pathways wikipedia.org.

Design and Synthesis of Next-Generation Chemical Probes Based on III-022 Scaffold

MP-III-022 is recognized as an optimized chemical tool for studying the influence of α5GABAARs uni.lunih.gov. Its development involved an ester to amide substitution from a precursor compound, SH-053-2'F-R-CH3, which resulted in improved stability and kinetic properties, as well as enhanced selectivity for α5GABAARs nih.govchemicalbook.com. The imidazobenzodiazepine scaffold of MP-III-022 serves as a foundation for the design and synthesis of next-generation chemical probes wikiwand.comwikipedia.org. These efforts aim to create novel ligands with potentially enhanced selectivity, efficacy, or altered kinetic profiles to further dissect the specific roles of α5GABAAR-mediated signaling in different neuronal populations and circuits nih.govchemicalbook.com. Structure-activity relationship studies based on the MP-III-022 scaffold are crucial in guiding the rational design of these probes wikiwand.com. The availability of such refined chemical tools is essential for conducting precise pharmacological experiments and advancing the understanding of α5GABAAR function in both health and disease nih.gov.

Advancement of Fundamental Understanding in Neurological and Psychiatric Pathophysiology

Research with MP-III-022 is significantly contributing to the fundamental understanding of the pathophysiology underlying various neurological and psychiatric disorders uni.luwikiwand.com. Studies using rodent models of conditions such as autism, schizophrenia, and cognitive impairment have demonstrated the pharmacological efficacy of MP-III-022 uni.lu. For instance, MP-III-022 has been shown to reverse aberrant dopamine (B1211576) system function in a rat model exhibiting Alzheimer's disease-like pathology, highlighting the involvement of α5GABAARs in these complex conditions wikipedia.org. The high concentration of α5GABAARs in the hippocampus suggests their critical role in cognitive processes, and research with MP-III-022 is helping to elucidate how dysfunction of these receptors contributes to cognitive deficits observed in various disorders wikiwand.com. By selectively modulating α5GABAARs, MP-III-022 allows researchers to investigate the specific contribution of this receptor subtype to the observed behavioral and neurophysiological abnormalities, thereby advancing the understanding of disease mechanisms uni.luwikipedia.org.

Q & A

Basic: How to formulate hypothesis-driven research questions for studying III-022's mechanism of action?

Methodological Answer:

Begin by conducting a systematic literature review to identify gaps in existing knowledge about this compound’s biological or chemical behavior . Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions . For example:

- Feasibility: Ensure access to necessary instrumentation (e.g., spectroscopy for structural analysis).

- Novelty: Explore understudied pathways, such as this compound’s interaction with non-canonical receptors.

Formulate hypotheses using deductive reasoning, e.g., "this compound inhibits [Target X] via allosteric modulation under physiological pH conditions." Validate hypotheses through pilot experiments with appropriate controls .

Advanced: What methodologies are effective in resolving contradictory data on this compound's biological activity?

Methodological Answer:

Contradictions often arise from variability in experimental conditions (e.g., cell lines, assay protocols). Address these by:

Triangulation : Cross-validate results using orthogonal methods (e.g., SPR binding assays vs. functional cAMP assays) .

Sensitivity Analysis : Test how minor changes in buffer composition or temperature affect activity .

Meta-Analysis : Aggregate published data to identify confounding variables (e.g., batch-to-batch purity differences in this compound) .

Document all parameters rigorously to enable replication .

Basic: How to design reproducible synthesis protocols for this compound while ensuring purity and yield?

Methodological Answer:

Literature Benchmarking : Review existing synthetic routes (e.g., Grignard reactions vs. catalytic coupling) and optimize reaction conditions (solvent, catalyst loading) .

In-Line Monitoring : Use techniques like HPLC or NMR to track intermediate formation .

Validation : Characterize final products via mass spectrometry and elemental analysis. Compare melting points or spectroscopic data with literature values .

Include step-by-step protocols in supplementary materials, specifying equipment calibration details .

Advanced: What strategies optimize the integration of computational and experimental data in this compound research?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Predict this compound’s binding modes and validate with mutagenesis studies .

QSAR Modeling : Corrogate structural features (e.g., substituent electronegativity) with experimental IC50 values .

Machine Learning : Train models on high-throughput screening data to prioritize novel derivatives for synthesis .

Ensure computational workflows are transparent and parameters (e.g., force fields) are justified in the methodology section .

Basic: How to conduct a systematic literature review to identify gaps in this compound research?

Methodological Answer:

Database Selection : Use Scopus, PubMed, and Web of Science with keywords like "this compound pharmacokinetics" or "this compound structure-activity relationship" .

Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., exclude non-peer-reviewed preprints) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.